

Discovery and history of Thiamine pyrophosphate as a vital coenzyme

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Compound of Interest

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An In-depth Technical Guide on the Discovery and History of Thiamine Pyrophosphate as a Vital Coenzyme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living organisms. Its discovery was a landmark in the history of nutritional science and biochemistry, stemming from the investigation of the devastating disease beriberi. This guide provides a comprehensive overview of the historical milestones that led to the identification of thiamine and the subsequent elucidation of TPP's role as a coenzyme. We delve into the key experiments, the elucidation of its catalytic mechanism, and its central role in cellular metabolism. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development, providing in-depth information on the biochemical significance of TPP.

The Quest for an "Anti-Beriberi Factor": The Discovery of Thiamine

The story of thiamine is intrinsically linked to the fight against beriberi, a neurological and cardiovascular disease that was rampant in Asia in the late 19th century.

Early Observations and the Dawn of a New Era in Medicine

In the 1880s, the Dutch East Indies were grappling with a beriberi epidemic. The prevailing belief was that the disease was caused by an infectious agent. A Dutch physician, Christiaan Eijkman, was sent to investigate. While he initially subscribed to the germ theory, a serendipitous observation in his laboratory chickens set him on a different path. He noticed that chickens fed polished white rice, the same staple food of the beriberi patients, developed a paralytic condition similar to the disease. The condition was reversed when the chickens were fed unpolished brown rice. Eijkman hypothesized that the rice bran contained a substance that neutralized a toxin in the white rice.

His successor, Gerrit Grijns, correctly interpreted these findings, suggesting that the rice bran contained an "anti-polyneuritis factor" essential for the peripheral nervous system. This marked a conceptual shift from diseases caused by pathogens to diseases caused by nutritional deficiencies.

Isolation and Synthesis: From "Vitamine" to Thiamine

In 1911, the Polish biochemist Casimir Funk isolated a substance from rice bran that he believed was the anti-beriberi factor. Because it was an amine and vital for life, he coined the term "vitamine". This term later evolved to "vitamin".

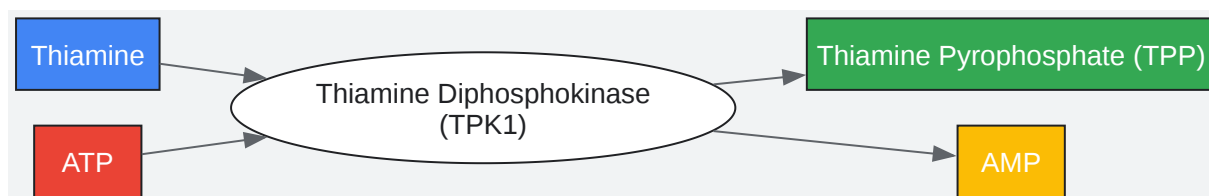
The definitive isolation and crystallization of the anti-beriberi factor were achieved in 1926 by Barend Jansen and Willem Donath. The chemical structure of this molecule was elucidated, and it was synthesized by Robert R. Williams in 1936, who named it "thiamine" due to its sulfur-containing nature.

The Active Form: Discovery of Thiamine Pyrophosphate (TPP)

While the discovery of thiamine was a monumental achievement, it soon became clear that thiamine itself was not the biologically active molecule. In 1937, Karl Lohmann and Philipp Schuster demonstrated that a diphosphorylated derivative of thiamine, thiamine pyrophosphate (TPP), was the actual coenzyme required for the oxidative decarboxylation of pyruvate. TPP is also known as thiamine diphosphate (ThDP) or cocarboxylase.

Biosynthesis of Thiamine Pyrophosphate

Thiamine is converted to its active form, TPP, in the cytosol by the enzyme thiamine diphosphokinase (also known as thiamine pyrophosphokinase), which catalyzes the transfer of a pyrophosphate group from ATP to thiamine.

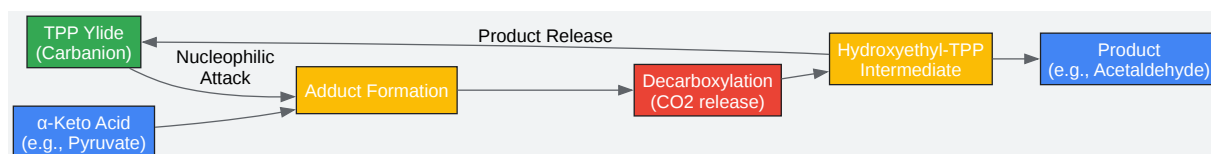
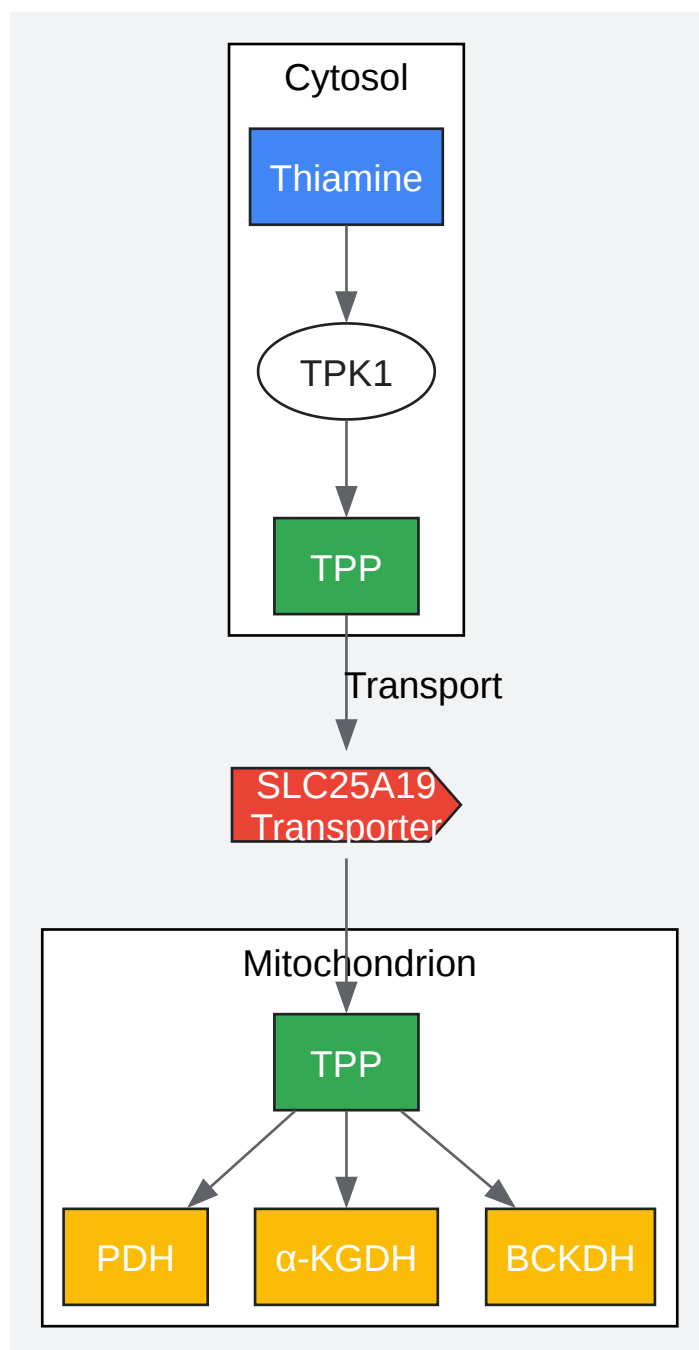


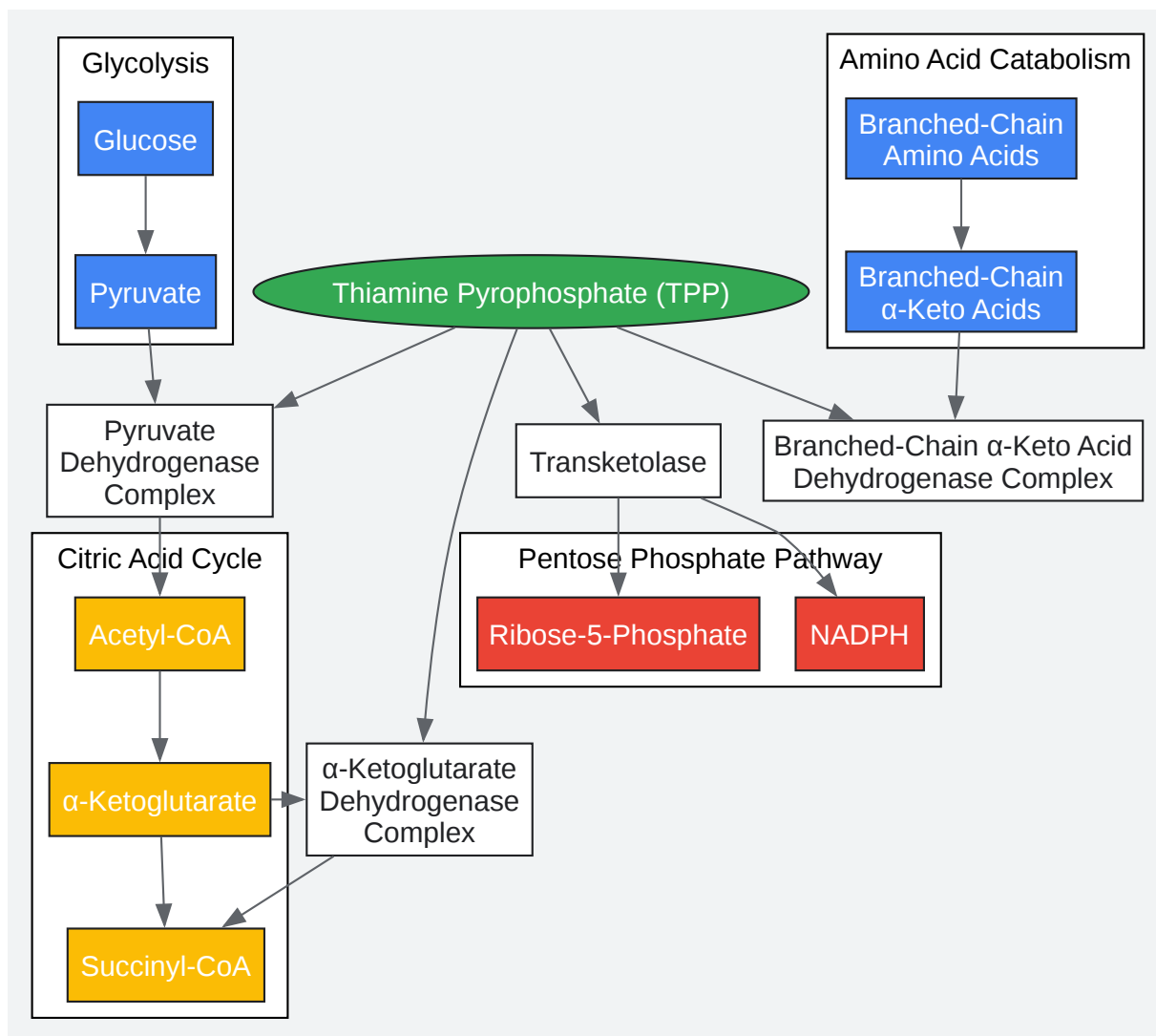
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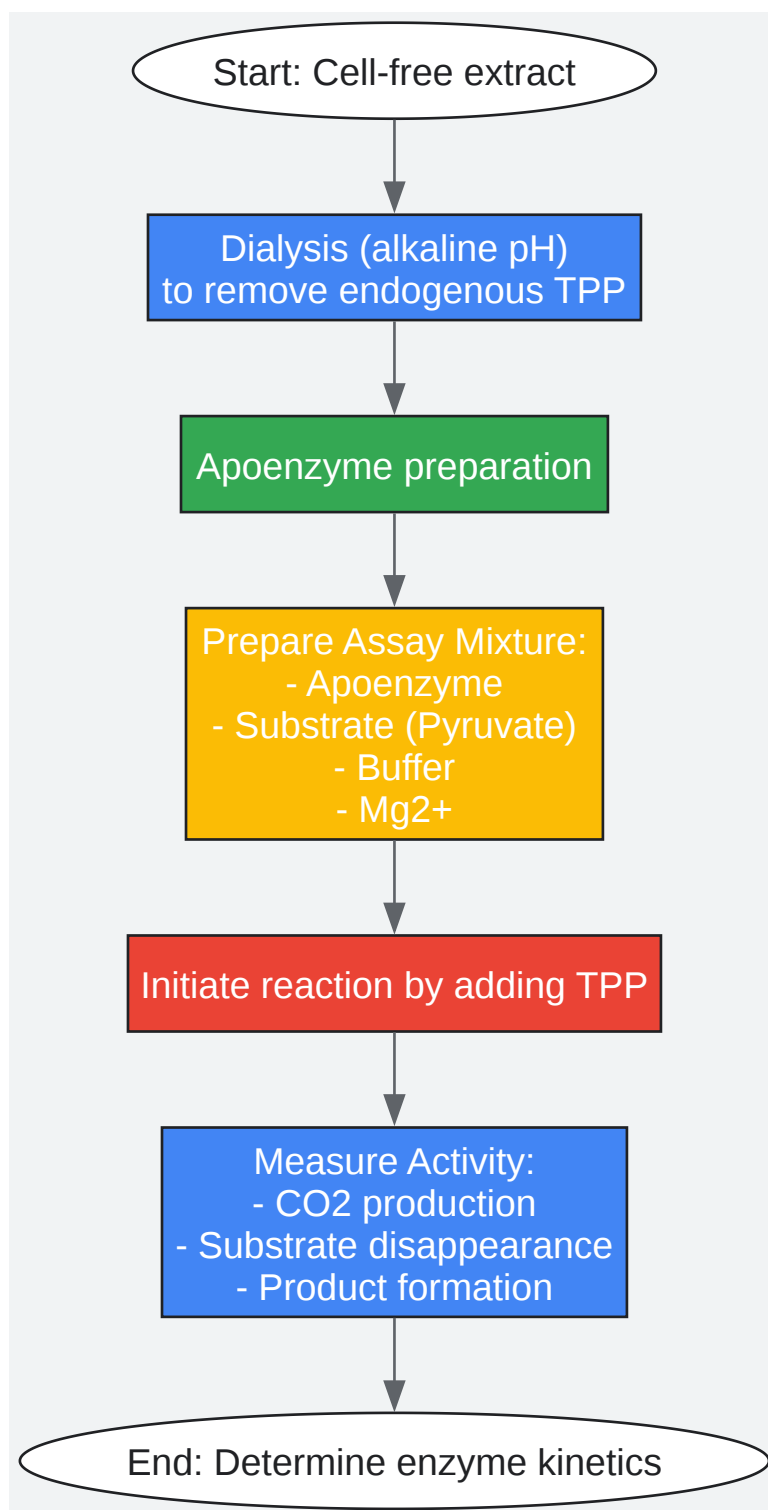
Caption: Conversion of Thiamine to Thiamine Pyrophosphate (TPP).

TPP Transport into Mitochondria

TPP is synthesized in the cytosol and is required for the activity of transketolase in the cytosol. However, it is also essential in the mitochondria for the function of the pyruvate dehydrogenase, α -ketoglutarate dehydrogenase, and branched-chain α -keto acid dehydrogenase complexes. TPP is transported into the mitochondria via a specific carrier protein, SLC25A19.







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